molecular formula C9H8ClN3O2 B8426017 6-amino-5-chloro-1H-indazole-7-carboxylic acid methyl ester

6-amino-5-chloro-1H-indazole-7-carboxylic acid methyl ester

Cat. No. B8426017
M. Wt: 225.63 g/mol
InChI Key: FQYYINVWYDAYKY-UHFFFAOYSA-N
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Patent
US08658801B2

Procedure details

To a mixture of 1.66 g (8.71 mmol) of 6-amino-1H-indazole-7-carboxylic acid methyl ester in 17 mL of N,N-dimethylformamide, is added 1.21 g (8.71 mmol) of N-chlorosuccinimide. The mixture is stirred during 4 hours at 50° C. and then the solvent is evaporated. The residue is precipitated in ethyl acetate and after filtration and washings with ethyl acetate, 927 mg of a pure white solid are obtained. The filtrate is evaporated and submitted to a flash chromatography which gives an additional 723 mg of the compound. In totality, 1.65 g (84%) of a product are obtained as a white solid; LC/MS:226/228 (M+H)+.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:6]([NH2:14])=[CH:7][CH:8]=[C:9]2[C:13]=1[NH:12][N:11]=[CH:10]2)=[O:4].[Cl:15]N1C(=O)CCC1=O>CN(C)C=O>[CH3:1][O:2][C:3]([C:5]1[C:6]([NH2:14])=[C:7]([Cl:15])[CH:8]=[C:9]2[C:13]=1[NH:12][N:11]=[CH:10]2)=[O:4]

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
COC(=O)C=1C(=CC=C2C=NNC12)N
Name
Quantity
17 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred during 4 hours at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is precipitated in ethyl acetate
FILTRATION
Type
FILTRATION
Details
after filtration and washings with ethyl acetate, 927 mg of a pure white solid
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C=1C(=C(C=C2C=NNC12)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 723 mg
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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